Ethyl 2-ethylhexanoate

Description

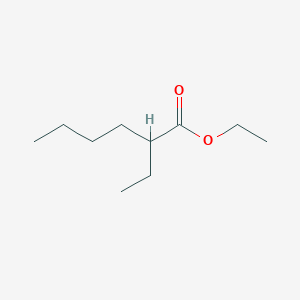

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAGIRHBJJLWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863070 | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid / Fruity tropical aroma | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 24.00 mm Hg | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble, Insoluble (in ethanol) | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 - 0.867 | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2983-37-1 | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42R59N31I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 2-ethylhexanoate chemical properties and structure

This guide provides a comprehensive overview of the chemical properties and structure of ethyl 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Ethyl 2-ethylhexanoate is a fatty acid ester known for its characteristic fruity aroma.[1] It is recognized as a flavoring agent in the food industry and as a fragrance ingredient.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl 2-ethylcaproate, Hexanoic acid, 2-ethyl-, ethyl ester[1]

-

CAS Number: 2983-37-1[1]

The structure of this compound consists of a hexanoic acid backbone with an ethyl group at the second carbon position, and an ethyl ester group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Appearance | Clear to pale yellow liquid with a fruity tropical aroma | [1] |

| Boiling Point | 196 °C | [3] |

| Melting Point | -63.5 °C (estimate) | [3] |

| Density | 0.872 g/cm³ | [3] |

| Flash Point | 71 °C | [3] |

| Vapor Pressure | 1.3 hPa at 25 °C | [3] |

| Refractive Index | 1.4123 | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

Experimental Protocols

Synthesis:

The synthesis of this compound would typically involve the Fischer esterification of 2-ethylhexanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The reaction involves heating the mixture and removing the water formed to drive the equilibrium towards the product.

A general procedure for the synthesis of a related compound, manganese 2-ethylhexanoate, involves heating 2-ethylhexanoic acid with an alkali solution and then adding a divalent manganese salt solution.[4] While not a direct synthesis of the ethyl ester, this illustrates a common method for derivatizing 2-ethylhexanoic acid.

Analytical Methods:

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. A typical GC method would involve:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures: Injector and detector temperatures would typically be set around 250 °C and 300 °C, respectively. The oven temperature would be programmed to ramp from a low initial temperature to a final temperature to ensure good separation of components.

For the analysis of the parent acid, 2-ethylhexanoic acid, in various matrices, GC coupled with mass spectrometry (GC-MS) is often employed. High-performance liquid chromatography (HPLC) can also be utilized for the analysis of non-volatile impurities.[5]

Applications and Relevance in Drug Development

This compound itself is primarily used in the food and fragrance industries.[1] However, the parent carboxylic acid, 2-ethylhexanoic acid, and its derivatives have broader applications. Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are used as catalysts in polymerization and oxidation reactions.[6][7]

In the pharmaceutical context, 2-ethylhexanoic acid has been identified as a potential impurity in some drug formulations. For instance, it can be a co-precipitate with potassium clavulanate, an active pharmaceutical ingredient.[8] Therefore, validated analytical methods for its detection and quantification are important for quality control in drug manufacturing.

Safety Information

While a detailed toxicological profile for this compound is not extensively documented in the provided search results, the safety of the parent compound, 2-ethylhexanoic acid, is of note. 2-Ethylhexanoic acid is classified as a reproductive toxicant.[9] Safety data sheets for related compounds emphasize the need for proper handling, including the use of personal protective equipment and adequate ventilation.[9][10][11]

This technical guide provides a summary of the core chemical properties and structural information for this compound based on currently available data. For specific experimental protocols and in-depth safety assessments, further focused literature and database searches are recommended.

References

- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2983-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 7. 2-エチルヘキサン酸ナトリウム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Physical properties of Ethyl 2-ethylhexanoate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-ethylhexanoate (B8288628)

Introduction

Ethyl 2-ethylhexanoate (CAS No. 2983-37-1) is a fatty acid ester recognized for its characteristic fruity, tropical aroma.[1] It belongs to the class of short fatty esters and finds applications as a flavoring agent in the food industry and as a fragrance ingredient.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application in various scientific and industrial fields.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Odor | Fruity tropical aroma | [1] |

| Boiling Point | 81.0 °C at 24.00 mm Hg | [1] |

| Solubility | Practically insoluble in water.[1][3] Soluble in some organic solvents.[3] | |

| LogP (Octanol/Water) | 3.9 at 35°C | [3] |

Experimental Protocols

Accurate determination of physical properties is essential for the quality control and application of chemical compounds. The following sections detail the standard methodologies for measuring key physical parameters of liquid esters like this compound.

Density Measurement

Density is a fundamental physical property defined as mass per unit volume. For liquids, it can be determined using several methods, with the pycnometer method being a common and precise approach.

Methodology: Pycnometer Method

-

Preparation: A pycnometer, a flask with a precisely defined volume, is thoroughly cleaned and dried.[4][5]

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.[5][6]

-

Filling: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped.[5] The temperature of the sample is allowed to equilibrate to a standard temperature (e.g., 20°C or 25°C), as density is temperature-dependent.[4]

-

Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of compounds.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.[8]

-

Sample Application: A few drops of this compound are placed on the surface of the prism.

-

Measurement: The prism is closed, and the sample is allowed to spread into a thin film. The instrument's light source is switched on, and the measurement is taken at a specific, controlled temperature, as the refractive index is temperature-dependent.[9] The sodium D-line (589.3 nm) is commonly used as the light source.[9]

-

Reading: The eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered. The refractive index value is then read from the instrument's scale.

Purity Assessment

The purity of this compound is critical for its use in research and commercial applications. Gas chromatography is a powerful analytical technique for determining the purity of volatile compounds.

Methodology: Gas Chromatography (GC)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.[10] The appropriate capillary column is selected based on the polarity of the analyte.

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column.[11]

-

Detection: As each component elutes from the column, it is detected by the FID. The detector generates a signal that is proportional to the amount of the component.

-

Data Analysis: The output is a chromatogram, which shows peaks corresponding to each component. The area under each peak is integrated to determine the relative percentage of each component, thus providing a measure of the purity of the this compound sample.[10]

Conclusion

This technical guide has detailed the key physical properties of this compound and outlined the standard experimental protocols for their determination. The provided data and methodologies serve as a valuable resource for scientists and researchers, ensuring accurate characterization and facilitating the effective application of this compound in various fields, including flavor and fragrance science, and chemical synthesis. Adherence to these standardized protocols is crucial for obtaining reliable and reproducible results.

References

- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2983-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mt.com [mt.com]

- 5. ised-isde.canada.ca [ised-isde.canada.ca]

- 6. scribd.com [scribd.com]

- 7. calnesis.com [calnesis.com]

- 8. Refractive index measurement [bio-protocol.org]

- 9. mt.com [mt.com]

- 10. agilent.com [agilent.com]

- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

An In-Depth Technical Guide to Ethyl 2-Ethylhexanoate

This technical guide provides a comprehensive overview of Ethyl 2-ethylhexanoate (B8288628), including its chemical identifiers, physical and chemical properties. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Synonyms

Ethyl 2-ethylhexanoate is an organic compound classified as an ester. Its unique identification is crucial for research and regulatory purposes.

| Identifier | Value |

| CAS Number | 2983-37-1[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C10H20O2[1][2] |

| Molecular Weight | 172.26 g/mol [1][2] |

| Synonyms | Ethyl 2-ethylhexanoat, IROTYL, 2-Ethylhexanoic acid ethyl ester, Ai3-33644, Einecs 221-043-3, Ethyl 2-ethylcaproate, Ethyl alpha-ethylcaproate[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Melting Point | -63.5°C (estimate)[3] |

| Boiling Point | 196°C[3] |

| Density | 0.872 g/cm³[3] |

| Vapor Pressure | 1.3 hPa at 25°C[3] |

| Refractive Index | 1.4123[3] |

| Flash Point | 71°C[3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3] |

Experimental Protocols and Biological Pathways

This compound is primarily utilized as a flavoring and fragrance agent.[2] As such, detailed experimental protocols related to drug development or its involvement in specific biological signaling pathways are not extensively documented in publicly available scientific literature. The compound is not typically studied in the context of complex cellular signaling.

Visual Representations

To aid in the understanding of its molecular structure, a schematic is provided below.

Caption: Chemical structure of this compound.

References

Spectroscopic Profile of Ethyl 2-Ethylhexanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-ethylhexanoate (B8288628), a common fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) characteristics.

Introduction

Ethyl 2-ethylhexanoate (C10H20O2) is the ester of 2-ethylhexanoic acid and ethanol. Its structural elucidation and purity assessment are crucial for its application in various industries. This guide presents its key spectroscopic data in a structured format, alongside the experimental protocols for obtaining such data, to aid in its identification and characterization.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.06 | q | 2H | -OCH2CH3 |

| 2.15 | m | 1H | -CH(CH2CH3)CO- |

| 1.65 - 1.45 | m | 4H | -CH(CH2CH3)CO- and -CH2CH2CH2CH3 |

| 1.35 - 1.20 | m | 7H | -CH2CH2CH2CH3 and -OCH2CH3 |

| 0.88 | t | 6H | -CH2CH3 and -CH2CH2CH2CH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is for the closely related compound, ethyl hexanoate (B1226103), which exhibits characteristic peaks for the ester functional group that are comparable to this compound. In the experimental infrared spectrum of ethyl hexanoate, the most intense vibrational band is at 1739 cm⁻¹, which is associated with the C=O stretching vibration.[1][2] The band at 1734 cm⁻¹ is a distinct marker for organic ester compounds.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkanes |

| 1739 | C=O Stretch | Ester |

| 1465 | C-H Bend | Alkanes |

| 1380 | C-H Bend | Alkanes |

| 1180 | C-O Stretch | Ester |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 172 | ~5 | [M]+ (Molecular Ion) |

| 127 | ~20 | [M - OCH2CH3]+ |

| 101 | ~80 | [CH3(CH2)3CH(C2H5)C=O]+ |

| 88 | ~100 | [CH3CH2O=C(OH)CH(CH3)2]+ (McLafferty Rearrangement) |

| 57 | ~65 | [C4H9]+ |

| 43 | ~40 | [C3H7]+ |

| 29 | ~50 | [C2H5]+ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard pulse sequences are used for one-dimensional proton NMR.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

GC-MS Protocol

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components. Helium is typically used as the carrier gas.

Mass Spectrometric Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Synthesis of Ethyl 2-Ethylhexanoate from 2-Ethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 2-ethylhexanoate (B8288628) from 2-ethylhexanoic acid, primarily focusing on the well-established Fischer esterification method. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and characterization methods, tailored for professionals in research and development.

Introduction

Ethyl 2-ethylhexanoate is a branched-chain fatty acid ester with applications in various fields, including its use as a fragrance ingredient, a solvent, and a plasticizer. Its synthesis is a fundamental example of esterification, a vital reaction in organic chemistry and drug development for modifying the properties of molecules. The most common and direct method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

References

Industrial manufacturing process of 2-ethylhexanoic acid

An In-Depth Technical Guide to the Industrial Manufacturing of 2-Ethylhexanoic Acid

Introduction

2-Ethylhexanoic acid (2-EHA), a branched-chain carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H, is a critical intermediate in the chemical industry.[1] Its unique structure imparts desirable properties to its derivatives, making it indispensable in a wide range of applications. Metal salts of 2-EHA are extensively used as driers in paints, inks, and varnishes.[2] Its esters serve as plasticizers in polymers like PVC, and as high-performance synthetic lubricants.[1] Furthermore, 2-EHA and its derivatives act as catalysts in polymerization reactions and stabilizers for various materials.[1] This guide provides a detailed technical overview of the predominant industrial manufacturing process for 2-ethylhexanoic acid, focusing on the core chemical transformations, process conditions, and experimental protocols relevant to researchers and chemical development professionals.

Overview of Industrial Synthesis Routes

While several methods for synthesizing 2-EHA exist, the modern industrial standard is a multi-step process starting from n-butyraldehyde.[1][3] Older methods, such as the direct oxidation or catalytic dehydrogenation of 2-ethylhexanol, are now largely obsolete due to lower product yields and the generation of significant by-products, leading to environmental concerns.[4][5] The currently favored route is prized for its efficiency and high purity output (≥99.5%).[1]

The principal pathway involves three main stages:

-

Aldol (B89426) Condensation: Two molecules of n-butyraldehyde are condensed to form 2-ethyl-2-hexenal (B1232207).[1]

-

Selective Hydrogenation: The unsaturated aldehyde, 2-ethyl-2-hexenal, is hydrogenated to produce 2-ethylhexanal (B89479).

-

Oxidation: The final step involves the oxidation of 2-ethylhexanal to yield 2-ethylhexanoic acid.[1]

This process is highly refined, with significant research focused on optimizing the final oxidation step for maximum yield and selectivity.

Detailed Process Chemistry and Conditions

Aldol Condensation of n-Butyraldehyde

The process begins with the self-condensation of two n-butyraldehyde molecules. This reaction is typically base-catalyzed and proceeds via an aldol intermediate (2-ethyl-3-hydroxyhexanal), which readily dehydrates to form the more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[1]

-

Catalysts: Solid base catalysts are often employed in continuous processes. KF-γ-Al₂O₃ and solid solutions of magnesium oxide and aluminum oxide have shown high efficacy.[6][7]

-

Conditions: The reaction can be carried out in either the liquid or vapor phase.[8] For liquid-phase reactions using a KF-γ-Al₂O₃ catalyst, suitable conditions are a temperature of 120°C and a reaction time of 6 hours, achieving n-butyraldehyde conversion of 99.0% with 99.1% selectivity for 2-ethyl-2-hexenal.[6]

Selective Hydrogenation to 2-Ethylhexanal

The next step is the selective hydrogenation of the carbon-carbon double bond in 2-ethyl-2-hexenal, leaving the aldehyde functional group intact.

-

Catalysts: Palladium-based catalysts, often on a carbon support (Pd/C), are highly effective for this selective transformation.[9]

-

Conditions: The reaction is typically performed in a fixed-bed reactor where a stream of 2-ethyl-2-hexenal is treated with hydrogen gas.[9]

Catalytic Oxidation of 2-Ethylhexanal

This final synthesis step is the most critical for ensuring high purity and yield. The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is an exothermic process (approx. 250-300 kJ/mol) that follows a radical chain mechanism.[10] The reaction is typically carried out in the liquid phase using air or pure oxygen as the oxidant.[10]

Data on Catalytic Oxidation Systems

The choice of catalyst and reaction conditions for the oxidation of 2-ethylhexanal significantly impacts the process efficiency. A variety of systems have been developed, each with distinct advantages.

| Catalyst System | Oxidant | Solvent | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) | Citation(s) |

| Mn(Ac)₂ | Oxygen | 2-EHA | 8 - 12 | 0.1 | 99.6 | 93.4 | ~93.0 | [5] |

| Mn(Ac)₂ / Cu(Ac)₂ | Oxygen | 2-EHA | 8 - 12 | 1.0 | 99.5 | 93.6 | ~93.1 | [5] |

| Mn(II) / Na 2-ethylhexanoate | Oxygen | None | Room Temp. | 0.5 - 0.75 | - | - | 97 - 98 | [10] |

| KOH | Oxygen | None | 50 | 0.8 | - | - | 84 | [10] |

| H₄PMo₁₁VO₄₀ | Oxygen | Dilute HCl | 60 | Atmospheric | 99.8 | 98.3 | 98.8 | [11] |

| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | Mild | Mild | >99 | >99 | >98 | [10][12][13] |

| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp. | - | - | - | 70 | [10] |

| None (Non-catalytic) | Oxygen | Octane | 40 | 0.3 | - | - | 81 | [10] |

Experimental Protocols

Below are representative protocols for the key catalytic oxidation step, synthesized from published industrial methods.

Protocol 1: Manganese-Catalyzed Oxidation in a Bubble Column Reactor

This protocol is based on a typical batch process using a common transition metal catalyst.

-

Reactor Preparation: A bubble column reactor equipped with an external circulation loop, cooling jacket, and gas inlet is charged with a solvent, typically 2-ethylhexanoic acid, and the catalyst, manganese(II) acetate (B1210297) (Mn(Ac)₂), at a concentration of 0.2-2.0% by mass.[5]

-

Charge Reactant: 2-ethylhexanal is added to the reactor to form a solution containing 15-80% of the aldehyde by mass.[5]

-

Set Conditions: The reactor contents are cooled to the target temperature, typically between 5°C and 15°C. The external circulation pump is started to ensure adequate mixing.[5]

-

Initiate Oxidation: Oxygen or air is introduced through the gas inlet at the bottom of the reactor. The pressure is maintained between atmospheric and 1.0 MPa. The flow of the oxidant is carefully controlled.[5]

-

Reaction Monitoring: The reaction is highly exothermic. The temperature is maintained within a narrow range (e.g., 8-12°C) via the cooling jacket. The conversion of 2-ethylhexanal is monitored by sampling and analysis (e.g., gas chromatography).[5]

-

Completion and Workup: The reaction is continued for 60-300 minutes until the desired conversion (>99%) is achieved. The gas flow is then stopped.[5] The crude 2-ethylhexanoic acid is transferred to a purification unit.

Protocol 2: NHPI-Catalyzed "Green" Oxidation Process

This protocol represents a more modern, environmentally friendly approach with high selectivity.[14]

-

Reactor Setup: A stirred tank reactor is charged with isobutanol as the solvent and N-hydroxyphthalimide (NHPI) as the catalyst.[10][12]

-

Reactant Addition: 2-ethylhexanal is added to the reactor.

-

Reaction Initiation: The mixture is heated to a mild temperature (e.g., 40-60°C) while stirring. Oxygen or air is bubbled through the liquid phase.[14]

-

Process Control: The reaction is conducted under mild conditions (atmospheric pressure and moderate temperature). The high selectivity (>99%) of the NHPI catalyst minimizes the formation of by-products.[12]

-

Product Isolation: After the reaction is complete (typically monitored by the cessation of oxygen uptake), the solvent and catalyst are separated from the product. The crude 2-ethylhexanoic acid is then purified.

Purification

Regardless of the synthetic method, the final crude product requires purification to meet commercial specifications (typically ≥99.5% purity).

-

Vacuum Distillation: The most common method for purifying 2-EHA is distillation under reduced pressure.[11] This separates the high-boiling acid from any unreacted starting materials, lower-boiling intermediates, and catalyst residues.

-

Extraction: In some processes, multi-step extraction with aqueous solutions may be used to separate the product from the post-reaction mixture before final distillation.[10]

Conclusion

The industrial production of 2-ethylhexanoic acid is a well-established and highly optimized process, primarily centered on the catalytic oxidation of 2-ethylhexanal. The modern pathway, originating from n-butyraldehyde, provides a robust and efficient route to this vital chemical intermediate. Ongoing research continues to drive improvements, particularly in the development of "green" catalytic systems like N-hydroxyphthalimide, which offer exceptionally high selectivity under mild conditions, reducing both environmental impact and production costs. For professionals in chemical and pharmaceutical development, a thorough understanding of these synthesis routes, reaction parameters, and purification techniques is essential for leveraging 2-ethylhexanoic acid and its derivatives in advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 9. cdn.intratec.us [cdn.intratec.us]

- 10. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Industrial Versatility of Ethyl 2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-ethylhexanoate (B8288628), a branched-chain fatty acid ester, is a versatile ingredient with significant applications across the flavor, fragrance, and cosmetic industries. Its unique sensory profile and physicochemical properties make it a valuable component in a wide array of consumer products. This technical guide provides an in-depth overview of its core industrial applications, supported by quantitative data, experimental methodologies, and a visualization of its role in product formulation.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of Ethyl 2-ethylhexanoate is fundamental to its application in various formulations. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| CAS Number | 2983-37-1 | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Fruity, tropical aroma | [1] |

| Boiling Point | 81.0 °C @ 24.00 mm Hg | [1] |

Key Industrial Applications

This compound's primary industrial applications stem from its pleasant aroma and its textural properties as an emollient.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized as a flavoring agent and fragrance ingredient.[1] Its characteristic fruity and tropical scent makes it a popular choice for enhancing the sensory experience of food products, beverages, and perfumes.

Applications include:

-

Food and Beverages: Imparts fruity notes to candies, baked goods, and drinks.

-

Perfumes and Colognes: Contributes to the top and middle notes of fragrance compositions.

-

Scented Consumer Products: Used in lotions, soaps, and other personal care items to provide a pleasant aroma.

Cosmetics and Personal Care Industry

Within the cosmetics industry, this compound and its related alkyl ethylhexanoates primarily function as skin-conditioning agents and emollients.[3][4][5] They impart a smooth, soft feel to the skin and help to maintain the skin's moisture barrier.

Key functions and applications:

-

Emollient: Softens and soothes the skin.

-

Skin-Conditioning Agent: Helps to improve the appearance of the skin.

-

Formulations: Found in a wide range of products including lotions, creams, lipsticks, and other makeup.

Experimental Protocols

The evaluation of this compound in its various applications requires standardized experimental protocols to ensure consistent and reliable results.

Synthesis of this compound (Fischer Esterification)

Objective: To synthesize this compound from 2-ethylhexanoic acid and ethanol (B145695) via Fischer esterification.

Materials:

-

2-ethylhexanoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask, combine 2-ethylhexanoic acid and a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for a specified period to drive the equilibrium towards the formation of the ester.[6][7][8][9][10]

-

After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Separate the organic layer containing the ester.

-

Wash the organic layer with water to remove any remaining salts and alcohol.

-

Dry the ester over anhydrous sodium sulfate.

-

Purify the this compound by distillation.

Quality Control: The purity of the synthesized ester can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

Sensory Evaluation of Fragrance

Objective: To assess the olfactory characteristics of this compound.

Methodology: A trained sensory panel is utilized to perform a Quantitative Descriptive Analysis (QDA).

Procedure:

-

Panelist Training: Train a panel of assessors to identify and rate the intensity of various aroma descriptors relevant to fruity and floral scents.

-

Sample Preparation: Prepare solutions of this compound at various concentrations in an appropriate solvent (e.g., ethanol).

-

Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, sweet, waxy) on a standardized scale.

-

Data Analysis: Analyze the data statistically to generate a sensory profile of the fragrance.

Evaluation of Emollient Performance in a Cosmetic Formulation

Objective: To quantify the skin-conditioning effects of a cosmetic formulation containing this compound.

Methodology: In-vivo instrumental assessment of skin hydration and transepidermal water loss (TEWL).

Procedure:

-

Subject Recruitment: Recruit a panel of subjects with healthy skin.

-

Baseline Measurements: Measure baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) on designated areas of the subjects' forearms.

-

Product Application: Apply a standardized amount of the cosmetic formulation containing this compound to the test areas.

-

Post-Application Measurements: Re-measure skin hydration and TEWL at specified time intervals after product application.

-

Data Analysis: Compare the post-application measurements to the baseline to determine the effect of the formulation on skin hydration and barrier function.

Application Workflow in Industry

The following diagram illustrates the typical workflow for incorporating this compound into a consumer product, from initial synthesis to final product evaluation.

References

- 1. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. cir-safety.org [cir-safety.org]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Role of Ethyl 2-Ethylhexanoate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-ethylhexanoate (B8288628), an organic ester, plays a nuanced but important role in the broader field of polymer chemistry. While not a primary building block of polymers as a monomer, nor a direct initiator or catalyst in polymerization reactions, its significance lies in its function as a key additive and a precursor to essential polymer processing aids. This technical guide elucidates the multifaceted role of ethyl 2-ethylhexanoate and its derivatives, distinguishing its functions from the more commonly referenced but chemically distinct metal salts of 2-ethylhexanoic acid. The document details its application as a plasticizer, its use in coatings and adhesives, and provides an overview of the synthesis of related functional molecules. Experimental methodologies and quantitative data for related compounds are presented to offer a comprehensive understanding of the performance and evaluation of 2-ethylhexanoate esters in polymer formulations.

Introduction: Clarifying Chemical Identities

A frequent point of confusion in polymer literature is the distinction between this compound and its metal salts, particularly Tin(II) 2-ethylhexanoate. It is crucial to differentiate these compounds as their roles in polymer chemistry are fundamentally different.

-

This compound is the ethyl ester of 2-ethylhexanoic acid. Its primary applications in the polymer industry are as a plasticizer and a solvent.

-

Metal 2-ethylhexanoates , such as Tin(II) 2-ethylhexanoate (also known as stannous octoate), are metal salts of 2-ethylhexanoic acid. These compounds are widely used as catalysts, particularly in ring-opening polymerization for producing polyesters and in the formulation of polyurethanes.

This guide will focus on the role and applications of This compound and related esters.

Core Function: A Versatile Plasticizer

The most significant application of esters derived from 2-ethylhexanoic acid, including this compound, is as plasticizers for various polymers, most notably for polyvinyl chloride (PVC).[1][2] Plasticizers are additives that increase the flexibility, workability, and durability of a material by reducing the intermolecular forces between polymer chains.

The esters of 2-ethylhexanoic acid are particularly effective in enhancing the low-temperature performance of polymers.[1] Their branched alkyl chains disrupt the close packing of polymer chains, thereby lowering the glass transition temperature (Tg) and imparting greater flexibility.

Mechanism of Plasticization

The process of plasticization by esters like this compound can be visualized as the insertion of these smaller molecules between the large polymer chains. This increases the free volume and allows the polymer chains to move more freely past one another, resulting in a softer and more pliable material.

Applications in Coatings and Adhesives

Sodium 2-ethylhexanoate, a salt derived from 2-ethylhexanoic acid, finds utility in the formulation of coatings and adhesives where it can act as a crosslinking agent to improve strength and bonding properties.[3] While direct data for this compound is less common, esters with similar properties are used to improve the flow and leveling of paints and enhance adhesion.[3]

Synthesis and Formulation Workflow

2-Ethylhexanoic acid serves as a precursor for a variety of additives used in the polymer industry. The general workflow involves the synthesis of the acid, followed by esterification or salt formation to produce the desired additive, which is then incorporated into a polymer formulation.

Quantitative Data and Performance Metrics

Table 1: Typical Properties of Plasticized PVC (Illustrative Data)

| Property | Unplasticized PVC | PVC with Plasticizer (e.g., DEHP/DOTP) |

| Tensile Strength (MPa) | 40 - 50 | 15 - 25 |

| Elongation at Break (%) | 20 - 40 | 200 - 400 |

| Hardness (Shore A) | >90 | 60 - 90 |

| Glass Transition Temp. | 80 - 85 | -40 to 0 |

Note: The values presented are typical ranges and can vary based on the specific plasticizer, its concentration, and the PVC formulation.

Experimental Protocols

The evaluation of this compound as a plasticizer would follow standard protocols for testing plasticized polymers.

Preparation of Plasticized PVC Films

-

Compounding: Dry blend PVC resin with this compound at a specified weight ratio (e.g., 100 parts PVC to 30-60 parts plasticizer) in a high-speed mixer. Add thermal stabilizers and lubricants as required.

-

Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

-

Pressing: Mold the milled sheet into films of a specified thickness using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.

-

Annealing: Anneal the pressed films to relieve internal stresses.

Characterization of Plasticized Films

-

Mechanical Properties: Perform tensile testing according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

-

Thermal Properties: Use Differential Scanning Calorimetry (DSC) according to ASTM D3418 to determine the glass transition temperature (Tg).

-

Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.

-

Migration and Extraction Resistance: Evaluate the loss of plasticizer upon exposure to solvents or heat according to ASTM D1239.

Conclusion

This compound, while often overshadowed by its metallic salt counterparts, holds a distinct and valuable position in polymer chemistry. Its primary role is not in the direct synthesis of polymers but as a crucial additive that modifies and enhances the properties of the final material. Its function as a plasticizer, particularly for improving flexibility and low-temperature performance, is its most significant contribution. Furthermore, the broader family of 2-ethylhexanoic acid derivatives, including salts and other esters, are indispensable as catalysts, stabilizers, and processing aids. A clear understanding of the specific roles of these different derivatives is essential for researchers and professionals in the field to effectively formulate and develop advanced polymer materials. Future research could focus on quantifying the specific performance of this compound as a plasticizer in various polymer systems and exploring its potential as a bio-based alternative to traditional plasticizers.

References

An In-depth Technical Guide to the Biodegradation Pathways of Ethyl 2-ethylhexanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the biodegradation of Ethyl 2-ethylhexanoate (B8288628). While direct studies on this specific compound are limited, this document synthesizes available data from structurally similar molecules to propose a putative metabolic pathway. The guide details the initial enzymatic hydrolysis to 2-ethylhexanoic acid and ethanol (B145695), followed by a hypothesized degradation of the recalcitrant branched-chain fatty acid intermediate. Furthermore, it offers detailed experimental protocols for assessing biodegradability based on OECD guidelines and for identifying metabolic products using gas chromatography-mass spectrometry (GC-MS). Quantitative data from related compounds are presented in structured tables to serve as a benchmark for future research. Visual diagrams generated using Graphviz are provided to illustrate the proposed metabolic pathways and experimental workflows, offering a foundational resource for researchers investigating the environmental fate of this compound.

Introduction

Ethyl 2-ethylhexanoate is a branched-chain ester utilized in various industrial applications, including as a fragrance ingredient and a flavoring agent. Its environmental fate is of increasing interest, and understanding its biodegradation pathways is crucial for comprehensive environmental risk assessments. The core structure, featuring an ethyl branch at the alpha-carbon of the carboxylic acid moiety, presents a metabolic challenge for many microorganisms. This guide consolidates current knowledge on the degradation of analogous compounds to build a predictive framework for the biodegradation of this compound.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is hypothesized to be a multi-step process initiated by enzymatic hydrolysis, followed by the degradation of its primary metabolites.

Step 1: Enzymatic Hydrolysis

The initial and most critical step is the cleavage of the ester bond. This reaction is catalyzed by microbial esterases or lipases, yielding ethanol and 2-ethylhexanoic acid. Evidence for this initial step is supported by studies on structurally similar esters. For instance, a strain of Nocardia corynebacteroides has been shown to perform enantioselective hydrolysis of butyl 2-ethylhexanoate, demonstrating that microbial esterases can effectively act on the 2-ethylhexanoate moiety[1][2].

Step 2: Degradation of Metabolites

Ethanol: The resulting ethanol is a simple alcohol that is readily metabolized by a wide range of microorganisms through well-established alcohol dehydrogenase pathways into acetyl-CoA, which subsequently enters the citric acid cycle.

2-Ethylhexanoic Acid (2-EHA): This branched-chain carboxylic acid is the more recalcitrant intermediate. Its degradation is challenging due to the ethyl group at the α-position (C-2), which can sterically hinder the enzymes of the standard β-oxidation pathway[3]. While some microorganisms like Mycobacterium austroafricanum can oxidize 2-ethylhexanol to 2-EHA, they are unable to degrade it further, leading to its accumulation and potential toxicity[4][5][6][7].

However, evidence suggests that mixed microbial consortia can degrade 2-EHA. A study using a sediment consortium demonstrated the biodegradation of 2-EHA, identifying butanoic acid and ethanoic acid as metabolic products. This indicates a cleavage of the carbon chain. The proposed pathway likely involves a modified β-oxidation or an alternative oxidative pathway to handle the branched structure, ultimately breaking the eight-carbon chain into smaller, metabolizable units that can enter central metabolism.

The complete mineralization of this compound would involve the entry of these smaller acyl-CoA units into the citric acid cycle.

Visualization of the Proposed Pathway

The following diagram illustrates the hypothesized sequence of reactions in the biodegradation of this compound.

Caption: Hypothesized metabolic pathway for this compound biodegradation.

Quantitative Data on Related Compounds

Table 1: Biodegradation of 2-Ethylhexanoic Acid

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Biodegradation Rate Constant | 6.3 x 10⁻³ mmol/hr | Shake-flask incubation with an enrichment sediment consortium from the Pearl River, China. | |

| Half-life (calculated) | ~5 days | Under the specified laboratory conditions. |

| Identified Products | Butanoic acid, Ethanoic acid | Analysis of culture medium. | |

Table 2: Enantioselective Hydrolysis of Butyl 2-ethylhexanoate by Nocardia corynebacteroides

| Time (hours) | Enantiomeric Excess of S-isomer | Comments | Source |

|---|

| 22 | 86% | Demonstrates preferential hydrolysis of the S-enantiomer. |[1][2] |

Table 3: Kinetic Parameters for Enzymatic Synthesis of 2-Ethylhexyl-2-ethylhexanoate (Note: These parameters are for the synthesis reaction catalyzed by Novozym 435 lipase (B570770) and serve as an approximation for enzyme-substrate interactions.)

| Parameter | Value | Substrate | Source |

|---|---|---|---|

| Rmax (Maximum Reaction Rate) | 37.59 mmol h⁻¹ g⁻¹ | - | [8] |

| Km (Michaelis Constant) | 1.51 M | 2-Ethyl-1-hexanol | [8] |

| Km (Michaelis Constant) | 0.78 M | 2-Ethylhexanoic Acid | [8] |

| KiAc (Inhibition Constant) | 1.55 M | 2-Ethylhexanoic Acid |[8] |

Experimental Protocols

To investigate the biodegradation of this compound, standardized protocols are essential. The following sections detail methods for assessing its biodegradability and identifying its metabolic intermediates.

Assessment of Ready Biodegradability

The Organisation for Economic Co-operation and Development (OECD) provides robust guidelines for testing the biodegradability of chemicals[9][10][11]. For a compound like this compound, which has low water solubility and is volatile, the OECD 301D (Closed Bottle Test) and OECD 301F (Manometric Respirometry Test) are highly suitable[12][13].

Protocol 4.1.1: OECD Guideline 301D - Closed Bottle Test

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is determined by measuring the consumption of dissolved oxygen over a 28-day period.

-

Methodology:

-

Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. Aerate the medium to achieve oxygen saturation.

-

Inoculum: Use effluent from a domestic wastewater treatment plant. The concentration of microorganisms should be low in the final test bottle.

-

Test Setup: Add the test substance (e.g., at 2-5 mg/L) to the inoculated medium in glass bottles (e.g., 250-300 mL BOD bottles). Prepare parallel sets including a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).

-

Incubation: Fill the bottles completely, ensuring no headspace, and seal them. Incubate at 22 ± 2°C in the dark for 28 days.

-

Measurement: At regular intervals, sacrifice replicate bottles from each series to measure the dissolved oxygen concentration using an oxygen electrode.

-

Data Analysis: Calculate the percentage of biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test[10][13].

-

Protocol 4.1.2: OECD Guideline 301F - Manometric Respirometry Test

-

Principle: The test substance is incubated in a mineral medium with a higher concentration of microorganisms. The consumption of oxygen is measured directly by a pressure sensor in the headspace of a sealed vessel.

-

Methodology:

-

Preparation: Prepare the mineral medium and inoculum as in OECD 301D, but with a higher inoculum concentration.

-

Test Setup: Add the test substance (e.g., 100 mg/L ThOD) to the test vessels. Include blank, reference, and toxicity controls. Each vessel is connected to a respirometer.

-

Incubation: Incubate the sealed vessels at a constant temperature (22 ± 2°C) with continuous stirring for 28 days.

-

Measurement: The respirometer continuously records the oxygen uptake. Any CO₂ produced is absorbed by a potassium hydroxide (B78521) solution within the vessel.

-

Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen uptake relative to the ThOD. The pass criteria are the same as for the OECD 301D test[10][13].

-

Identification of Metabolic Intermediates

To elucidate the biodegradation pathway, the identification of intermediate metabolites is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose[14][15].

Protocol 4.2.1: Metabolite Extraction and GC-MS Analysis

-

Principle: Microorganisms are cultured with this compound as the primary carbon source. At various time points, the culture medium is extracted with an organic solvent to isolate the parent compound and its metabolites, which are then identified by GC-MS.

-

Methodology:

-

Culturing: Inoculate a suitable mineral salt medium with a microbial consortium or a pure strain capable of degrading the test substance. Add this compound as the sole carbon source. Incubate under appropriate conditions (e.g., 30°C, shaking at 150 rpm).

-

Sampling: Collect aliquots of the culture at different time intervals (e.g., 0, 24, 48, 96 hours).

-

Sample Preparation (Liquid-Liquid Extraction):

-

Centrifuge the sample to remove microbial cells.

-

Acidify the supernatant to a pH of ~2 with HCl to protonate any carboxylic acid metabolites.

-

Extract the supernatant twice with an equal volume of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended): For better chromatographic resolution and detection of polar metabolites (like carboxylic acids), derivatize the extract. A common method is silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane (B1218177) or BF₃-methanol).

-

GC-MS Analysis:

-

Inject the derivatized (or underivatized) sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient program to separate the compounds.

-

The mass spectrometer will fragment the eluting compounds, generating characteristic mass spectra.

-

-

Data Analysis: Identify the parent compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and searching mass spectral libraries (e.g., NIST).

-

Visualizations of Experimental Workflows

The following diagram outlines a logical workflow for a comprehensive study of this compound biodegradation.

Caption: A logical workflow for investigating the biodegradation of this compound.

References

- 1. Enantioselective hydrolysis of butyl 2-ethylhexanoate by a strain of Nocardia corynebacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. Biodegradation of 2-Ethylhexyl Nitrate by Mycobacterium austroafricanum IFP 2173 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of 2-ethylhexyl nitrate by Mycobacterium austroafricanum IFP 2173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurolab.net [eurolab.net]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. d-nb.info [d-nb.info]

- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 14. Identification of ester metabolites from petroleum hydrocarbon biodegradation in groundwater using GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Ethyl 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-ethylhexanoate (B8288628), a colorless to pale yellow liquid with a characteristic fruity aroma, is a common intermediate in organic synthesis. While the majority of suppliers indicate that this chemical does not meet the criteria for hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a conservative approach to its handling is prudent due to some conflicting classifications and the potential hazards of its breakdown products. This guide provides an in-depth overview of the safety and handling precautions for Ethyl 2-ethylhexanoate in a laboratory setting.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe use. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 2983-37-1 | [1] |

| Molecular Formula | C10H20O2 | [2] |

| Molecular Weight | 172.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 81 °C @ 24 mmHg | [1] |

| Flash Point | 68.33 °C (155 °F) - Closed Cup | [1] |

| Specific Gravity | 0.860 @ 25 °C | [1] |

| Vapor Pressure | 0.413 mmHg @ 25 °C | [1] |

Hazard Identification and Classification

There is no harmonized GHS classification for this compound from regulatory bodies like the European Chemicals Agency (ECHA). Self-classifications by suppliers are conflicting; while a significant majority (98.3%) report that the substance does not meet hazard criteria, a minority classify it with the following hazards[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with this classification is "Warning".

Furthermore, it is crucial to consider the safety profile of its potential metabolite, 2-ethylhexanoic acid. This related substance is classified as being suspected of damaging fertility or the unborn child[3][4]. Therefore, a cautious approach that minimizes exposure is strongly recommended.

Experimental Protocols for Safe Handling

Adherence to established laboratory protocols is paramount to ensure the safety of personnel. The following sections detail the recommended procedures for handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is required when handling larger quantities or when there is a potential for aerosol generation[5]. Local exhaust ventilation should be available to control airborne concentrations.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[6].

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should guide the selection of PPE. The following are the minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing[5].

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the chemical[3][5].

-

Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[3][5].

-

Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a respirator with an appropriate organic vapor cartridge is necessary[3][5].

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists[3][7]. Wash hands thoroughly after handling, even if gloves were worn[3][5]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3].

Emergency Procedures

First Aid Measures

-

Inhalation: If vapors are inhaled, move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation occurs or if the person feels unwell, seek medical attention[3][9].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[3][4][9].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4][9].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4].

Spill and Leak Procedures

In the event of a spill, the following workflow should be initiated. The accompanying diagram provides a visual representation of the spill response protocol.

Spill Cleanup Steps:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate non-essential personnel[10].

-

Ventilate: Ensure the area is well-ventilated. If the spill is large, consider if additional ventilation is needed, but avoid creating strong drafts that could spread the vapor[11].

-

Personal Protection: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above[12].

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[7][11].

-

Absorption: Apply the absorbent material to the spill, working from the outside edges inward to prevent spreading[11][13].

-

Collection: Once the liquid has been completely absorbed, carefully scoop the material into a suitable, sealable container for hazardous waste[14][15]. Use non-sparking tools if the substance is considered flammable[16].

-

Decontamination: Clean the spill area thoroughly with soap and water[10][12].

-

Disposal: The collected waste must be disposed of as hazardous waste in accordance with institutional and local regulations[6][14][17]. Ensure the waste container is properly labeled[13].

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide to extinguish a fire involving this compound. A water spray can be used to cool fire-exposed containers[3][15].

-

Specific Hazards: Combustion may produce irritating fumes and carbon oxides[6].

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA)[3][7].

Disposal Considerations

All waste materials, including contaminated absorbents and personal protective equipment, must be collected in sealed, labeled containers and disposed of as hazardous waste through an approved waste disposal contractor, in accordance with all local, state, and federal regulations[6][14][17]. Do not dispose of this chemical into the sewer system[7][15].

By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with the use of this compound in the laboratory. A proactive and informed approach to safety is essential for protecting personnel and the research environment.

References

- 1. orris capronate, 2983-37-1 [thegoodscentscompany.com]

- 2. This compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. benchchem.com [benchchem.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. carlroth.com [carlroth.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 11. acs.org [acs.org]

- 12. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. buyat.ppg.com [buyat.ppg.com]

Methodological & Application

Application Notes: Tin(II) 2-Ethylhexanoate as a Catalyst in Ring-Opening Polymerization

Introduction

These application notes provide a comprehensive overview of the use of Tin(II) 2-ethylhexanoate (B8288628), commonly referred to as stannous octoate or Sn(Oct)₂, as a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones.[1] This document is intended for researchers, scientists, and drug development professionals involved in the synthesis of biodegradable polyesters for various applications, including biomedical devices and drug delivery systems. Sn(Oct)₂ is a widely used catalyst due to its high reactivity, solubility in common organic solvents and monomers, and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[2]

Catalytic Activity and Mechanism

Tin(II) 2-ethylhexanoate is a versatile catalyst for the ROP of a variety of cyclic ester monomers, most notably L-lactide, glycolide, and ε-caprolactone, to produce high-molecular-weight polymers. The polymerization process is generally understood to proceed via a coordination-insertion mechanism.[3][4] The presence of an alcohol or other hydroxyl-containing initiator is crucial for the initiation of the polymerization.[3][5] The initiator reacts with Sn(Oct)₂ to form a tin alkoxide species, which is the actual active initiator.[3] The monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the ring-opening and propagation of the polymer chain.

Key Experimental Parameters

The efficiency of the polymerization and the properties of the resulting polymer are significantly influenced by several key experimental parameters:

-

Monomer-to-Catalyst Ratio: This ratio is a critical factor in controlling the molecular weight of the resulting polymer.[6]

-

Reaction Temperature: Higher temperatures generally lead to faster polymerization rates but can also result in broader molecular weight distributions.[6]

-

Reaction Time: The duration of the polymerization affects the monomer conversion and the final molecular weight of the polymer.[7]

-

Purity of Reagents: The presence of water or other impurities can negatively impact the polymerization, leading to lower molecular weights and broader polydispersity.[2][7] Therefore, it is essential to use dry and pure monomers, initiators, and solvents.

Data Presentation

The following tables summarize quantitative data from various studies on the ring-opening polymerization of L-lactide and ε-caprolactone using Tin(II) 2-ethylhexanoate as a catalyst.

Table 1: Ring-Opening Polymerization of L-Lactide with Sn(Oct)₂

| Monomer/Catalyst Ratio | Initiator (Monomer/Initiator) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| 1000/1 | Benzyl (B1604629) Alcohol (1000/1) | 130 | 4 | 95 | 110,000 | 1.2 | N/A |

| 5000/1 | 1-Dodecanol (5000/1) | 160 | 2 | >98 | 520,000 | 1.4 | N/A |

| 8000/1 | None (neat) | 180 | 1 | 92 | 310,000 (Mw) | - | [8] |

| 6000/1 | None (neat) | 160 | 24 | >95 | - | - | [8] |

Table 2: Ring-Opening Polymerization of ε-Caprolactone with Sn(Oct)₂

| Monomer/Catalyst Ratio | Initiator (Monomer/Initiator) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |